3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride
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Overview
Description
3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride is a chemical compound with the empirical formula C13H14ClNO3 and a molecular weight of 267.71 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride typically involves the reaction of 2-methyl-4-oxo-1,4-dihydroquinoline with propanoic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as crystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols or amines .
Scientific Research Applications
3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxy-2-methylquinolin-3-yl)propanoic acid hydrochloride
- 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride
- 2-Methyl-3-(methylamino)propanoic acid hydrochloride
Uniqueness
Compared to similar compounds, 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(2-methyl-4-oxo-1H-quinolin-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3.ClH/c1-8-9(6-7-12(15)16)13(17)10-4-2-3-5-11(10)14-8;/h2-5H,6-7H2,1H3,(H,14,17)(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLMBCBSAPVUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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